Copanlisib-d8
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Overview
Description
Copanlisib-d8 is a deuterated form of copanlisib, a highly selective and potent intravenous pan-class I phosphoinositide 3-kinase inhibitor. Copanlisib is primarily used in the treatment of relapsed follicular lymphoma and other indolent lymphomas. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of the parent compound, copanlisib .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Copanlisib-d8 involves the incorporation of deuterium atoms into the molecular structure of copanlisib. This can be achieved through various methods, including deuterium exchange reactions and the use of deuterated reagents. The specific synthetic route and reaction conditions for this compound are proprietary and not widely published. general methods for deuterium incorporation include the use of deuterated solvents and catalysts under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale deuterium exchange reactions, utilizing deuterated reagents and solvents. The process would be optimized for high yield and purity, ensuring that the deuterium atoms are stably incorporated into the molecular structure. The production would also involve rigorous quality control measures to ensure consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Copanlisib-d8, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of hydroxylated or ketone derivatives, while reduction may yield deuterated alcohols or amines .
Scientific Research Applications
Copanlisib-d8 is extensively used in scientific research to study the pharmacokinetics, metabolism, and mechanism of action of copanlisib. Its applications include:
Chemistry: Used as a reference standard in analytical chemistry to study the stability and degradation pathways of copanlisib.
Biology: Employed in cellular and molecular biology to investigate the effects of copanlisib on various signaling pathways.
Medicine: Utilized in preclinical and clinical studies to evaluate the efficacy and safety of copanlisib in treating various cancers.
Industry: Applied in the development of new pharmaceutical formulations and drug delivery systems
Mechanism of Action
Copanlisib-d8, like copanlisib, inhibits phosphatidylinositol-3-kinase, particularly the alpha and delta isoforms. This inhibition disrupts the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival. By blocking this pathway, this compound induces apoptosis and inhibits the growth of malignant B cells. The molecular targets include the p110α and p110δ subunits of PI3K, leading to downstream effects on cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Idelalisib: A selective PI3Kδ inhibitor used in the treatment of chronic lymphocytic leukemia and follicular lymphoma.
Bimiralisib: A dual PI3K/mTOR inhibitor with broader activity against various PI3K isoforms.
Apitolisib: Another dual PI3K/mTOR inhibitor with similar applications in cancer treatment
Uniqueness of Copanlisib-d8
This compound is unique due to its deuterated nature, which provides enhanced stability and allows for more precise pharmacokinetic studies. The deuterium atoms in this compound reduce the rate of metabolic degradation, leading to prolonged activity and potentially improved therapeutic outcomes. This makes this compound a valuable tool in both research and clinical settings .
Properties
Molecular Formula |
C23H28N8O4 |
---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
2-amino-N-[7-methoxy-8-[3-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)propoxy]-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C23H28N8O4/c1-33-19-17(35-10-2-6-30-8-11-34-12-9-30)4-3-16-18(19)28-23(31-7-5-25-20(16)31)29-21(32)15-13-26-22(24)27-14-15/h3-4,13-14,25H,2,5-12H2,1H3,(H2,24,26,27)/i8D2,9D2,11D2,12D2 |
InChI Key |
MWYDSXOGIBMAET-MTPASECWSA-N |
Isomeric SMILES |
[2H]C1(C(OC(C(N1CCCOC2=C(C3=NC(=NC(=O)C4=CN=C(N=C4)N)N5CCNC5=C3C=C2)OC)([2H])[2H])([2H])[2H])([2H])[2H])[2H] |
Canonical SMILES |
COC1=C(C=CC2=C3NCCN3C(=NC(=O)C4=CN=C(N=C4)N)N=C21)OCCCN5CCOCC5 |
Origin of Product |
United States |
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